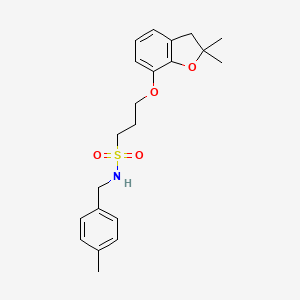
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that plays a crucial role in various physiological and pathological processes, including neurotransmission, cardiovascular function, and inflammation. Adenosine receptors are G protein-coupled receptors that are classified into four subtypes: A1, A2A, A2B, and A3. Among them, the A1 receptor is widely distributed in the central nervous system and peripheral tissues and is involved in the modulation of pain, sleep, locomotion, and cognition.
作用機序
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating the receptor. The binding of adenosine to the A1 receptor leads to the activation of a signaling pathway that involves the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the suppression of neurotransmitter release. By blocking the A1 receptor, this compound prevents these effects and can reverse the effects of adenosine on neurotransmission, cardiovascular function, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the tissue and the experimental conditions. For example, this compound has been shown to increase the release of dopamine in the striatum and the nucleus accumbens, suggesting that adenosine A1 receptor activation may inhibit dopaminergic neurotransmission. This compound has also been shown to increase the heart rate and blood pressure in anesthetized rats, suggesting that adenosine A1 receptor activation may play a role in the regulation of cardiovascular function. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting that adenosine A1 receptor activation may promote inflammation.
実験室実験の利点と制限
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which allows for the specific blockade of this receptor without affecting other adenosine receptor subtypes or other neurotransmitter systems. Another advantage is its well-characterized pharmacological profile, which allows for the precise control of the dose and the duration of the treatment. However, one limitation is its relatively low solubility, which may require the use of organic solvents or other solubilization methods. Another limitation is its potential off-target effects, which may occur at high concentrations or prolonged exposure.
将来の方向性
There are several future directions for the research on (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide and the adenosine A1 receptor. One direction is the investigation of the role of adenosine A1 receptor activation in the modulation of synaptic plasticity and learning and memory. Another direction is the exploration of the potential therapeutic applications of adenosine A1 receptor antagonists in neurological and cardiovascular diseases, such as Alzheimer's disease, Parkinson's disease, and hypertension. Moreover, the development of novel adenosine A1 receptor ligands with improved selectivity, potency, and pharmacokinetic properties may lead to the discovery of new drugs for the treatment of various disorders.
合成法
The synthesis of (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide involves several steps, starting from the reaction of 2,3-dichloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (3S,4S)-4-methylpyrrolidine-3-carboxamide in the presence of a base to yield the desired product. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been extensively used as a pharmacological tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, this compound has been used to study the effects of adenosine A1 receptor activation on neurotransmission in the brain, particularly in the hippocampus and the striatum. This compound has also been used to investigate the role of adenosine A1 receptors in cardiovascular function, particularly in the regulation of blood pressure and heart rate. Moreover, this compound has been used to study the effects of adenosine A1 receptor blockade on inflammation and pain.
特性
IUPAC Name |
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-6-4-17(5-8(6)11(15)18)12(19)7-2-3-16-10(14)9(7)13/h2-3,6,8H,4-5H2,1H3,(H2,15,18)/t6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBBBRMSBOIDDO-HTRCEHHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)N)C(=O)C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)N)C(=O)C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

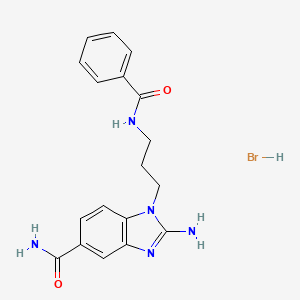

![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623263.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)
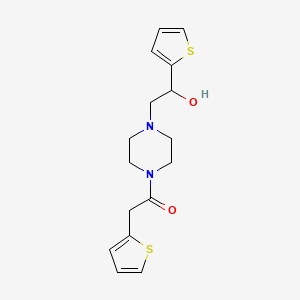
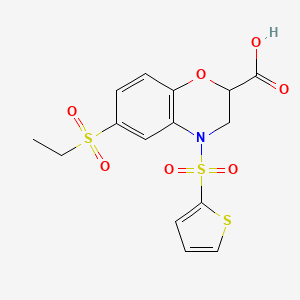
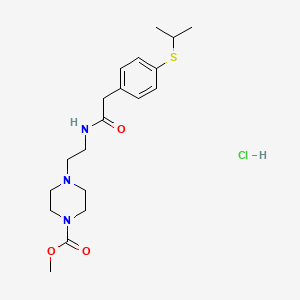
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2623272.png)
![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)
![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)

